2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
Brand Name: Vulcanchem
CAS No.: 1614-82-0
VCID: VC21241825
InChI: InChI=1S/C12H16O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h5-6H,3-4,7-8H2,1-2H3
SMILES: COC1=CCC2=C(C1)CC(=CC2)OC
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

CAS No.: 1614-82-0

Cat. No.: VC21241825

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene - 1614-82-0

Specification

CAS No. 1614-82-0
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene
Standard InChI InChI=1S/C12H16O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h5-6H,3-4,7-8H2,1-2H3
Standard InChI Key PWPPYWWWEVISEX-UHFFFAOYSA-N
SMILES COC1=CCC2=C(C1)CC(=CC2)OC
Canonical SMILES COC1=CCC2=C(C1)CC(=CC2)OC

Introduction

Chemical Structure and Properties

Molecular Structure

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene (CAS Number: 1614-82-0) is a derivative of naphthalene characterized by a tetrahydronaphthalene core with two methoxy groups positioned at carbons 2 and 7. The chemical structure can be represented by the molecular formula C12H16O2. The compound features a partially hydrogenated naphthalene ring system, with the hydrogenation occurring at positions 1, 4, 5, and 8. The methoxy groups (-OCH3) are attached at positions 2 and 7, providing the compound with its characteristic structure and properties .

The structure can be represented using various chemical notations. The SMILES notation for this compound is COC1=CCC2=C(C1)CC(=CC2)OC, while its InChI representation is InChI=1S/C12H16O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h5-6H,3-4,7-8H2,1-2H3 . These notations provide a standardized way to represent the compound's structure in chemical databases and literature. The compound is also known by synonyms such as 1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene and Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- .

Physical Properties

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene possesses several important physical properties that determine its behavior and applications. The compound typically appears as white to almost white crystals or powder . Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

PropertyValueSource
Molecular Weight192.254 g/mol
Density1.1±0.1 g/cm³
Melting Point64.0-68.0°C
Boiling Point341.0±42.0°C at 760 mmHg
Alternative Boiling Point100°C at 0.2 mmHg
Flash Point145.2±27.4°C
FormCrystal or powder
ColorWhite to almost white
LogP2.15
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.528
Polar Surface Area (PSA)18.46000
Exact Mass192.115036

It's worth noting that there is a discrepancy in the reported boiling points from different sources. While one source reports a boiling point of 341.0±42.0°C at atmospheric pressure , another indicates a boiling point of 100°C at reduced pressure (0.2 mmHg) . This difference can be attributed to the variation in pressure conditions under which the measurements were taken, as compounds generally boil at lower temperatures under reduced pressure.

The compound has a LogP value of 2.15 , indicating moderate lipophilicity, which is an important parameter for understanding its solubility characteristics and potential biological behavior. The relatively moderate LogP value suggests the compound has greater solubility in organic solvents compared to water, while still maintaining some level of aqueous compatibility.

Chemical Properties

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene exhibits chemical properties typical of aromatic ethers with a partially hydrogenated ring system. The presence of methoxy groups and the partially saturated naphthalene core contribute to its reactivity profile and chemical behavior in various reaction environments.

The compound can undergo several types of chemical reactions, particularly those involving the aromatic portions of the molecule and the methoxy functional groups. The partially hydrogenated structure makes it susceptible to oxidation reactions, potentially forming quinones or other oxidized derivatives under appropriate conditions . The remaining unsaturated portions of the naphthalene core can also undergo additional reduction to form fully saturated derivatives.

The methoxy groups (-OCH3) present in the compound can participate in various reactions, including demethylation under acidic conditions, which would lead to the formation of hydroxyl groups. These functional groups provide points for further chemical modifications, making the compound versatile in chemical synthesis and functionalization strategies.

Due to its unique structure combining aromatic and non-aromatic regions, 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene possesses electronic properties that contribute to its applications in materials science, particularly in organic semiconductors. The compound's InChIKey, PWPPYWWWEVISEX-UHFFFAOYSA-N , serves as a unique identifier in chemical databases and facilitates tracking its properties and reactions in the scientific literature.

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene typically involves the selective reduction of 2,7-dimethoxynaphthalene. This process can be achieved through various reduction methods, with hydrogenation being one of the most common approaches for selectively reducing specific positions in the naphthalene ring system.

One effective laboratory synthesis method involves the catalytic hydrogenation of 2,7-dimethoxynaphthalene using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This process selectively reduces the 1,4,5,8 positions of the naphthalene ring, while leaving the aromatic character at positions bearing the methoxy groups intact. The selectivity of this reduction is crucial for obtaining the desired tetrahydro product with the correct structural configuration.

The reaction conditions typically involve:

  • Dissolving 2,7-dimethoxynaphthalene in an appropriate solvent (such as ethanol, methanol, or ethyl acetate)

  • Adding the palladium catalyst (usually 5-10% Pd/C)

  • Exposing the mixture to hydrogen gas under pressure

  • Maintaining suitable temperature and pressure conditions until the reaction is complete

  • Filtering to remove the catalyst and purifying the product through crystallization

The resulting product, 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, can be obtained with high purity (≥97.0%) as determined by gas chromatography . The crystalline product typically has a melting point between 64-68°C, which can be used as a criterion for assessing purity .

Industrial Production

For industrial-scale production, several factors would need to be considered:

  • Optimization of reaction conditions to maximize yield and purity while minimizing reaction time and energy consumption

  • Implementation of efficient catalyst recovery and recycling methods to reduce production costs

  • Development of continuous flow processes rather than batch reactions where possible, to improve efficiency and consistency

  • Establishment of cost-effective purification procedures that can be scaled up while maintaining product quality

  • Implementation of safety measures for handling hydrogen gas and other reagents at large scales

The compound requires storage at 2-8°C to maintain stability , which would be an important consideration for both production and distribution in industrial settings. Proper packaging and storage conditions would need to be established to ensure the product maintains its quality throughout its shelf life.

Applications

Use in Organic Semiconductors

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene has garnered attention for its applications in the field of organic semiconductors. The compound's electronic properties, influenced by its partially hydrogenated naphthalene core and strategically positioned methoxy groups, make it valuable for the development of organic electronic materials and devices .

The unique electronic structure of this compound contributes to its semiconductor properties. The methoxy groups serve as electron-donating substituents, affecting the electron distribution throughout the molecule and influencing its frontier molecular orbitals. This characteristic impacts the compound's ability to transport charge carriers (electrons and holes) within organic semiconductor devices, a crucial property for electronic applications.

Research indicates that materials incorporating 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene can exhibit improved solubility in organic solvents compared to fully aromatic analogs. This enhanced solubility is particularly advantageous for solution-processing techniques used in the fabrication of organic electronic devices, allowing for methods such as spin-coating, inkjet printing, or roll-to-roll processing that are essential for large-scale, cost-effective manufacturing.

Medicinal Applications

Beyond its applications in materials science, 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene has potential medicinal applications, particularly in the field of oncology. Studies have investigated naphthalene derivatives for their biological activities, with some showing promise as cytotoxic agents against cancer cells.

Derivatives of naphthalene compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 human breast cancer cells. This suggests that 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene could serve as a lead compound for developing new anticancer agents, though specific data on this particular compound's anticancer activity is limited in the available literature.

The mechanism of action for the anticancer effects of related compounds may involve:

  • Disruption of microtubule dynamics through interaction with tubulin

  • Inhibition of tubulin polymerization, preventing proper mitotic spindle formation

  • Induction of cell cycle arrest at specific phases, particularly G2/M

  • Promotion of apoptosis (programmed cell death) in cancer cells

The structural features of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, particularly its partially hydrogenated naphthalene core and methoxy substituents, may confer specific biological activities that could be exploited in drug development. Further research is needed to fully characterize the compound's biological activities and to develop optimized derivatives with enhanced therapeutic properties.

Comparative Analysis

Related Compounds

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene belongs to a family of naphthalene derivatives that share structural similarities but differ in their degree of hydrogenation and substitution patterns. Understanding the relationships between these compounds can provide valuable insights into structure-activity relationships and guide the development of compounds with optimized properties.

Some closely related compounds include:

  • 2,7-Dimethoxynaphthalene: The fully aromatic parent compound without the tetrahydro modification. This compound would exhibit different electronic properties, including a more extended π-conjugation system, potentially affecting its application in electronic devices.

  • 2,7-Dimethyl-1,4,5,8-tetrahydronaphthalene: A derivative with methyl groups instead of methoxy groups at positions 2 and 7. The replacement of oxygen-containing methoxy groups with methyl groups would significantly alter the electronic properties and reactivity of the compound.

  • Other partially hydrogenated naphthalene derivatives with varying substitution patterns, which would exhibit different physical, chemical, and biological properties depending on the nature and position of the substituents.

These related compounds differ from 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene in their electronic properties, reactivity, and potential applications. The fully aromatic 2,7-dimethoxynaphthalene, for instance, would exhibit different solubility characteristics, higher melting points, and distinct reactivity patterns compared to its tetrahydro counterpart due to the differences in aromaticity and molecular rigidity.

Unique Characteristics

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene possesses several unique characteristics that distinguish it from related compounds and contribute to its specific applications in various fields:

  • Balanced Electronic Properties: The combination of a partially hydrogenated naphthalene core with methoxy substituents creates a unique electronic environment that contributes to its semiconductor properties. The partial hydrogenation reduces the extent of π-conjugation compared to fully aromatic systems, potentially affecting charge transport properties.

  • Solubility Profile: The tetrahydro modification of the naphthalene core, along with the methoxy groups, enhances solubility in organic solvents compared to fully aromatic analogs. This property is particularly valuable for solution-processing techniques in device fabrication, allowing for more efficient and cost-effective manufacturing processes.

  • Stability: The compound exhibits sufficient stability for applications in electronic devices while maintaining reactivity for chemical modifications. The melting point range of 64-68°C and storage recommendations of 2-8°C indicate that the compound is stable under ambient conditions but may require careful handling and storage for long-term stability.

  • Biological Activity Potential: The specific structural features of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene may confer unique biological activities, particularly in the context of anticancer properties. The partially saturated ring system might allow for specific conformations that facilitate binding to biological targets.

The combination of these characteristics makes 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene a compound of interest for applications spanning both materials science and medicinal chemistry, highlighting the versatility of this relatively simple organic molecule.

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